molecular formula C10H16BrNO2 B2378082 Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate CAS No. 2163825-03-2

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate

Cat. No.: B2378082
CAS No.: 2163825-03-2
M. Wt: 262.147
InChI Key: DHOJAUUXUKMNON-UHFFFAOYSA-N
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Description

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a bromomethylidene (C=Br) substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines the rigidity of the pyrrolidine ring with the reactivity of the bromoalkene moiety, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals .

Properties

IUPAC Name

tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h6H,4-5,7H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOJAUUXUKMNON-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CBr)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\Br)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrohalogenation of Bromomethylpyrrolidine Derivatives

A plausible method involves eliminating HBr from tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate to form the double bond.

Step Reagents/Conditions Mechanism Expected Outcome
1. Substrate Preparation tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (available via NBS bromination of 3-methylpyrrolidine analogs) N/A Precursor with bromomethyl group at C3.
2. Elimination Reaction Strong, bulky base (e.g., KOtBu, DBU) in THF/DMSO E2 elimination: HBr abstraction leads to double bond formation. Steric effects favor E configuration. Formation of tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate.

Key Considerations :

  • Stereochemical Control : Bulky bases minimize steric hindrance, favoring E geometry.
  • Reaction Temperature : Elevated temperatures (50–80°C) may accelerate elimination but risk ring-opening or side reactions.

Bromination of Methylenepyrrolidine Derivatives

An alternative approach involves direct bromination of a methylene group adjacent to the pyrrolidine nitrogen.

Step Reagents/Conditions Mechanism Expected Outcome
1. Substrate Preparation tert-Butyl 3-methylenepyrrolidine-1-carboxylate (synthesized via Wittig reaction or other olefination) N/A Precursor with methylene group at C3.
2. Bromination Reaction Electrophilic bromination (e.g., NBS, Br₂) in CH₂Cl₂ or CCl₄ Radical or electrophilic addition to the double bond. Formation of brominated product with potential E/Z isomerism.

Challenges :

  • Reactivity : Methylenepyrrolidines may undergo over-bromination or ring-opening.
  • Stereocontrol : Difficult to achieve high E selectivity due to planar transition states.

Critical Analysis of Reaction Parameters

Stereochemical Outcomes

The E configuration is influenced by reaction conditions:

Factor Impact on E Selectivity Example
Base Bulky High steric hindrance favors E isomer (e.g., DBU > KOtBu). (Z-isomer formed with less bulky bases).
Solvent Polarity Polar aprotic solvents (DMSO) enhance base strength, accelerating elimination. THF/DMSO mixtures improve reaction rates.
Temperature Higher temperatures (>80°C) may reduce selectivity due to increased molecular motion. Optimal range: 50–70°C.

Comparison of Synthetic Routes

Route Advantages Disadvantages Yield Estimate
Dehydrohalogenation High atom economy; avoids expensive catalysts. Sensitive to base strength; potential side reactions (e.g., ring-opening). 60–75%
Bromination Direct functionalization of methylene. Poor stereocontrol; over-bromination risks. 30–50%
Cross-Coupling Precise bond formation. High cost; limited substrate scope. <40%

Experimental Protocols (Hypothetical)

Dehydrohalogenation Protocol

Reagents :

  • tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (1 eq)
  • KOtBu (1.5 eq)
  • THF (anhydrous, 0.5 M)

Procedure :

  • Dissolve substrate in THF under Ar.
  • Add KOtBu at 0°C, stir for 30 min.
  • Warm to 60°C, monitor by HPLC (retention time shift).
  • Quench with HCl (aq), extract with EtOAc, purify via column chromatography.

Analysis :

  • ¹H NMR : Doublet at δ 5.8–6.2 ppm (C=CHBr).
  • ¹³C NMR : Peaks at δ 120–130 ppm (C=CHBr).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Synthetic Chemistry

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure, characterized by a bromomethylidene group, enhances its reactivity, making it valuable for creating complex molecular architectures.

Key Applications:

  • Synthesis of Pharmaceuticals: The compound is utilized to synthesize various pharmaceutical agents by facilitating the introduction of functional groups that are essential for biological activity .
  • Agrochemicals Development: It plays a role in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that require specific molecular configurations for efficacy .

Drug Development

In drug development, this compound is instrumental in designing new compounds that target specific biological pathways.

Case Study:

  • A series of derivatives synthesized from this compound were evaluated for their anti-inflammatory activities. Some derivatives demonstrated equipotent activity compared to established drugs like indomethacin, indicating potential for clinical application .

Material Science

The compound is also utilized in material science to formulate specialty polymers and materials. Its incorporation into polymer matrices can enhance properties such as durability and resistance to environmental degradation.

Applications:

  • Polymer Synthesis: Used as an additive in polymer formulations to improve mechanical properties and thermal stability .

Biochemistry

In biochemistry, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.

Research Insights:

  • The compound facilitates the exploration of cellular functions and disease mechanisms, providing insights into how certain enzymes interact with substrates .

Chemical Education

This compound is frequently included in educational laboratories to demonstrate organic synthesis techniques. It aids students in understanding practical applications of chemical reactions, enhancing their learning experience.

Data Table: Comparative Analysis of Related Compounds

Compound NameKey Differences
Tert-butyl (3E)-3-(chloromethylidene)pyrrolidine-1-carboxylateContains chlorine instead of bromine
Tert-butyl (3E)-3-(iodomethylidene)pyrrolidine-1-carboxylateContains iodine instead of bromine
Tert-butyl (3E)-3-(methylidene)pyrrolidine-1-carboxylateLacks halogen substituent

Mechanism of Action

The mechanism of action of tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within a given system. The bromomethylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
  • Structural Difference : Bromoethyl (-CH2CH2Br) instead of bromomethylidene (-C=Br).
  • Impact : The saturated bromoethyl group reduces electrophilicity compared to the conjugated bromomethylidene, limiting its utility in Suzuki-Miyaura couplings.
  • Similarity Score : 0.92 (structural alignment) .
tert-Butyl (3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate
  • Structural Difference : Boronate ester replaces bromine.
  • Impact : The boron-containing group enables Suzuki-Miyaura cross-coupling, whereas the bromo group in the target compound facilitates nucleophilic substitution.
  • Molecular Formula: C16H28BNO4 vs. C10H16BrNO2 for the target compound .
tert-Butyl (3E)-3-(2-ethoxy-2-oxo-ethylidene)pyrrolidine-1-carboxylate
  • Structural Difference : Ethoxy-oxo-ethylidene (-C=CHCO2Et) instead of bromomethylidene.
  • Impact : The electron-withdrawing ester group enhances stability but reduces halogen-based reactivity.
  • Synthesis : Used in scaffold-hopping strategies for drug discovery .

Ring Size and Functional Group Modifications

tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
  • Structural Difference : Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
  • Impact : Increased ring flexibility alters conformational preferences in drug design.
  • Similarity Score : 0.90 .
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Structural Difference : Hydroxymethyl (-CH2OH) replaces bromomethylidene.
  • Impact : Introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Molecular Weight : 201.26 g/mol vs. 285.15 g/mol for the target compound .
Spiro-indole-pyrrolidine Derivatives (e.g., Compound 328)
  • Structural Difference : Spiro-indole core with additional substituents (e.g., prop-1-en-1-yl).
  • Impact : Expanded π-system enables applications in asymmetric catalysis and bioactive molecule synthesis.
  • Synthesis Yield : 94% (vs. 50% for intermediates of the target compound) .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Application
Target Compound C10H16BrNO2 285.15 Bromomethylidene Nucleophilic substitution, cross-coupling
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate C11H20BrNO2 286.19 Bromoethyl Alkylation reactions
Boronate analog C16H28BNO4 309.21 Boronate ester Suzuki-Miyaura coupling
Hydroxymethyl derivative C10H19NO3 201.26 Hydroxymethyl Solubility enhancer

Research Findings and Trends

  • Reactivity : The bromomethylidene group in the target compound offers superior electrophilicity compared to saturated bromo derivatives, enabling efficient C-C bond formation .
  • Drug Design : Pyrrolidine derivatives with hydroxymethyl or boronate groups are prioritized for their pharmacokinetic properties, while brominated analogs are favored in prodrug strategies .
  • Synthetic Challenges : Bromomethylidene-containing compounds require strict inert conditions to prevent decomposition, unlike their boronate or ester analogs .

Biological Activity

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate is a synthetic compound with significant potential in various biological and chemical applications. Its unique structure, which includes a bromomethylidene substituent on a pyrrolidine ring, allows it to participate in diverse biological interactions and chemical reactions. This article delves into the biological activity of this compound, supported by relevant data and research findings.

  • Molecular Formula : C10_{10}H18_{18}BrNO2_2
  • Molecular Weight : 264.16 g/mol
  • CAS Number : 305329-97-9

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This feature allows it to interact with various biological macromolecules, including proteins and nucleic acids, potentially influencing cellular pathways and metabolic processes.

Applications in Biological Research

  • Drug Development : The compound serves as a versatile building block in the synthesis of pharmaceuticals. Its unique reactivity can be exploited to design compounds that target specific biological pathways, enhancing therapeutic efficacy .
  • Biochemical Assays : Researchers utilize this compound in biochemical assays to study enzyme interactions and metabolic pathways. The ability to modify its structure allows for the exploration of how different derivatives affect biological functions .
  • Synthetic Chemistry : It is widely used as an intermediate in organic synthesis, particularly in developing complex molecular structures for drug discovery and agrochemical applications .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that derivatives of this compound could inhibit enzyme activity, suggesting potential applications as enzyme inhibitors in therapeutic contexts.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl (3E)-3-(chloromethylidene)pyrrolidine-1-carboxylateSimilar structure with ClModerate enzyme inhibition
Tert-butyl (3E)-3-(iodomethylidene)pyrrolidine-1-carboxylateSimilar structure with IHigher reactivity but less stability
Tert-butyl (3E)-3-(methylidene)pyrrolidine-1-carboxylateLacks halogenLower biological activity

The presence of the bromine atom in this compound enhances its reactivity compared to its chlorinated or iodinated analogs, making it a more potent candidate for further biological exploration.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodReactants/ConditionsYield (%)Reference
Halogenation with NBSNBS, AIBN, CCl₄, reflux65–75
Low-temp isomerizationTert-butyl precursor, DCM, 0–20°C80–85
Mitsunobu reactionDIAD, PPh₃, THF, bromoethanol derivative70–78

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • Tert-butyl group: 1.4 ppm (singlet, 9H) .
    • Bromomethylidene protons: 6.2–6.5 ppm (doublet, J = 10–12 Hz, 1H) .
    • Pyrrolidine ring carbons: 25–35 ppm (¹³C) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • X-ray Crystallography : Confirms E-configuration and spatial arrangement .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions :
    • Temperature: –20°C in airtight, light-resistant containers .
    • Solubility: Stable in DCM or THF; avoid protic solvents (e.g., water) to prevent hydrolysis .
  • Decomposition Risks :
    • Bromine dissociation occurs above 40°C; monitor via TGA .

Advanced: How does the E-configuration influence reactivity in cross-coupling reactions?

Methodological Answer:
The (3E) isomer’s geometry enhances steric accessibility for:

  • Suzuki-Miyaura Coupling : Bromomethylidene acts as a leaving group. Use Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in THF/H₂O (80°C) .
  • Contrast with Z-Isomer : The Z-configuration suffers from hindered approach due to tert-butyl proximity, reducing yields by 20–30% .

Q. Table 2: Reactivity Comparison (E vs. Z Isomers)

Reaction TypeE-Isomer Yield (%)Z-Isomer Yield (%)
Suzuki Coupling85–9055–60
Buchwald-Hartwig75–8040–45

Advanced: How can computational modeling predict regioselectivity in derivatization?

Methodological Answer:

  • DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G* level. The bromomethylidene group’s electron-withdrawing nature directs electrophilic attacks to the pyrrolidine nitrogen .
  • MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) to predict solubility and reaction pathways .

Advanced: What strategies resolve contradictions in reported reaction yields?

Methodological Answer:
Discrepancies arise from:

  • Catalyst Loadings : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters yields by 15% .
  • Workup Procedures : Column chromatography (silica gel vs. alumina) affects recovery of polar byproducts .

Q. Recommendations :

  • Standardize catalyst loading (2–3 mol%).
  • Use LC-MS to track byproduct formation during optimization .

Advanced: How to address challenges in isolating the (3E) isomer?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with a chiral column (Chiralpak IA) and hexane/EtOAc (6:4) to resolve E/Z mixtures .
  • Crystallization : Recrystallize from ethanol/water (9:1) to enrich E-isomer purity to >99% .

Safety and Compliance

  • PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for reactions involving bromine .
  • Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; handle with acute toxicity protocols .

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